2-Bromobutanal

Catalog No.
S686174
CAS No.
24764-97-4
M.F
C4H7BrO
M. Wt
151 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromobutanal

CAS Number

24764-97-4

Product Name

2-Bromobutanal

IUPAC Name

2-bromobutanal

Molecular Formula

C4H7BrO

Molecular Weight

151 g/mol

InChI

InChI=1S/C4H7BrO/c1-2-4(5)3-6/h3-4H,2H2,1H3

InChI Key

HAIGSNHRJAADFJ-UHFFFAOYSA-N

SMILES

CCC(C=O)Br

Canonical SMILES

CCC(C=O)Br

2-Bromobutanal is an organic compound with the molecular formula C4H7BrO. It is characterized by the presence of a bromine atom and an aldehyde functional group, making it a member of the class of compounds known as brominated aldehydes. This compound appears as a colorless to pale-yellow liquid with a pleasant odor. It is denser than water and insoluble in it, which is typical for many organic compounds containing halogens .

The structure of 2-bromobutanal includes a four-carbon chain with the bromine atom attached to the second carbon and the aldehyde group at the terminal carbon. This configuration imparts unique chemical properties, including reactivity that can be exploited in various chemical syntheses.

  • Irritant: Aldehydes are known to be irritants to the skin, eyes, and respiratory system.
  • Toxic: Similar to other organic bromides, 2-bromobutanal could be potentially toxic upon inhalation, ingestion, or skin contact.

Organic Synthesis:

-Bromobutanal is a valuable intermediate in organic synthesis due to its reactive aldehyde and bromine functional groups. Its primary application lies in the preparation of various organic compounds, including:

  • Non-nucleosides: These are antiviral and antitumor agents that lack the sugar moiety (ribose) found in nucleosides. 2-Bromobutanal serves as a building block for synthesizing the non-nucleoside backbone of these drugs [].
  • Grignard Reagents: When reacted with magnesium metal, 2-bromobutanal forms a Grignard reagent, a powerful nucleophile used to create carbon-carbon bonds. This reaction allows for the introduction of a butyl group (CH3CH2CH2CH2-) into various organic molecules [].
  • Other Aldehydes and Ketones: Through various organic reactions, 2-bromobutanal can be transformed into other aldehydes and ketones with different functionalities. This allows for the creation of diverse organic molecules with desired properties [].

Research Tool:

While not as common as its application in organic synthesis, 2-Bromobutanal can also be used as a research tool in specific scientific fields:

  • Biochemistry: Studies have explored the potential of 2-bromobutanal as a substrate for enzymes involved in the metabolism of aldehydes. This research helps understand the function and behavior of these enzymes [].
  • Material Science: 2-bromobutanal has been investigated for its potential use in the synthesis of novel materials with specific properties. This research is still in its early stages, but it holds promise for developing new materials with desired functionalities [].
Due to its functional groups:

  • Electrophilic Substitution: The bromine atom can undergo substitution reactions, particularly when treated with nucleophiles. For instance, in the presence of a strong base, it can undergo an elimination reaction leading to the formation of alkenes .
  • Nucleophilic Addition: The aldehyde group can react with nucleophiles such as alcohols or amines, resulting in the formation of hemiacetals or amines, respectively.
  • Hydrolysis: In aqueous conditions, 2-bromobutanal can hydrolyze to yield butanoic acid and hydrogen bromide .

2-Bromobutanal can be synthesized through several methods:

  • Bromination of Butyraldehyde: This method involves treating butyraldehyde with bromine in an organic solvent, resulting in the substitution of a hydrogen atom by a bromine atom at the second carbon position .
  • Electrophilic Addition Reactions: Another approach involves using alkyl halides in reactions with carbonyl compounds under acidic conditions, facilitating the formation of 2-bromobutanal through electrophilic attack .
  • Direct Halogenation: The direct halogenation of butene derivatives under controlled conditions can also yield 2-bromobutanal .

2-Bromobutanal has several applications in organic synthesis:

  • Intermediate in Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Building Block for Organic Compounds: Its reactive functional groups allow it to be used as a building block in constructing various organic compounds.
  • Research Tool: In chemical research, it can be utilized to study reaction mechanisms involving halogenated compounds and aldehydes .

Interaction studies involving 2-bromobutanal primarily focus on its reactivity with biological systems and other chemical species. Research indicates that halogenated aldehydes can interact with cellular components, potentially leading to toxicity or altered biological functions. Specific studies are necessary to elucidate its interactions at a molecular level.

Several compounds share structural similarities with 2-bromobutanal:

Compound NameMolecular FormulaKey Features
ButyraldehydeC4H8ONo halogen; simpler aldehyde structure
2-BromobutaneC4H9BrAlkyl halide; lacks aldehyde functionality
3-BromobutanalC4H7BrOBromine on third carbon; different reactivity profile
1-BromobutaneC4H9BrBromine on first carbon; primary alkyl halide

Uniqueness of 2-Bromobutanal:

  • The presence of both a bromine atom and an aldehyde group distinguishes 2-bromobutanal from other similar compounds like butyraldehyde and 2-bromobutane.
  • Its unique reactivity profile allows it to participate in diverse chemical transformations not available to simpler analogs.

XLogP3

1.4

Dates

Modify: 2024-04-14

Explore Compound Types